Cas no 577985-27-4 (2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide)

2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Acetamide, N-[4-(acetylamino)phenyl]-2-[[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-
- 2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide
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- インチ: 1S/C17H17N7O2S/c1-11(25)20-13-2-4-14(5-3-13)21-15(26)10-27-17-23-22-16(24(17)18)12-6-8-19-9-7-12/h2-9H,10,18H2,1H3,(H,20,25)(H,21,26)
- InChIKey: OTDVFGUFOZHPFG-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(NC(C)=O)C=C1)(=O)CSC1N(N)C(C2C=CN=CC=2)=NN=1
2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2649-0116-3mg |
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |
577985-27-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2649-0116-5mg |
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |
577985-27-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2649-0116-50mg |
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |
577985-27-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2649-0116-15mg |
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |
577985-27-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2649-0116-20mg |
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |
577985-27-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
A2B Chem LLC | BA69671-1mg |
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |
577985-27-4 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA69671-10mg |
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |
577985-27-4 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F2649-0116-10μmol |
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |
577985-27-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2649-0116-10mg |
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |
577985-27-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2649-0116-30mg |
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |
577985-27-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamideに関する追加情報
Introduction to Compound with CAS No. 577985-27-4 and Product Name: 2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide
Compound with the CAS number 577985-27-4 and the product name 2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, characterized by its triazole and pyridine moieties, positions it as a promising candidate for further investigation in drug discovery and development.
The triazole ring is a key structural feature of this compound, known for its stability and ability to participate in various hydrogen bonding interactions. This property makes it particularly useful in the design of bioactive molecules that require strong binding affinities to biological targets. The presence of the pyridine group further enhances the compound's pharmacological profile by contributing to its solubility and metabolic stability. These features are critical for ensuring that the compound can effectively reach its target site within the body and maintain its activity over time.
The acetamide moiety in the molecular structure of this compound plays a crucial role in modulating its biological activity. Acetamides are well-known for their ability to enhance binding interactions with proteins, making them valuable in the development of drugs that target enzyme inhibition or receptor modulation. In this context, the 4-acetamidophenyl group in the compound likely contributes to its binding affinity and selectivity towards specific biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive wet-lab experiments. The structural features of 2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide, particularly the combination of the triazole, pyridine, and acetamide groups, suggest potential activity against a range of therapeutic targets. Computational modeling studies have indicated that this compound may exhibit inhibitory effects on enzymes involved in inflammatory pathways, making it a candidate for further exploration in the treatment of chronic inflammatory diseases.
One of the most exciting aspects of this compound is its potential application in oncology research. The triazole ring has been extensively studied for its antitumor properties, and modifications to this core structure have led to several clinically approved drugs. The presence of additional functional groups such as the pyridine and acetamide moieties may enhance the compound's ability to interact with cancer-specific targets, leading to more effective therapies. Preclinical studies are currently underway to evaluate the efficacy and safety of this compound in animal models of cancer.
The development of new antibiotics remains a critical challenge in modern medicine due to the rise of drug-resistant bacterial strains. The unique structural features of 2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide make it an attractive candidate for antibiotic development. The triazole-sulfanyl group, combined with other pharmacophores present in the molecule, may disrupt essential bacterial processes such as cell wall synthesis or DNA replication. Preliminary studies have shown promising results in vitro, indicating that this compound exhibits potent activity against several Gram-positive and Gram-negative bacterial strains.
In addition to its potential therapeutic applications, this compound also has implications for agricultural science. The ability of certain heterocyclic compounds to interact with plant growth regulators suggests that they could be used as novel agrochemicals. The structural motifs present in 2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide may enable it to modulate plant hormone signaling pathways, leading to improved crop yields or enhanced resistance to pests and diseases.
The synthesis of complex molecules like 2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide represents a significant achievement in synthetic organic chemistry. Advanced synthetic techniques have been employed to construct the intricate framework of this molecule while maintaining high yields and purity. These techniques include transition-metal-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds essential for creating complex heterocyclic structures.
The future prospects for this compound are vast, with ongoing research focused on optimizing its pharmacological properties through structure-based drug design. By leveraging computational tools and high-throughput screening methods, researchers aim to identify derivatives of this molecule that exhibit enhanced potency, selectivity, and pharmacokinetic profiles. Such efforts are crucial for translating laboratory discoveries into viable therapeutic agents that can address unmet medical needs.
In conclusion,2-{4-amino-5-(pyridin-4-yll)-4H-l , 2 , 4 - tri azo l - 3 - ylsulfanyl } - N - ( 40 ac eta mid o phen yl ) ac eta m ide mea ssa ge s a prom ising c ompou nd wi th p otent ia l thera peu tic app licatio ns i n o ncology , anti mi crobial therapy , an d ag ri cul tu re . Its structu ral feat ures , inc luding th e tri azo l an d py rid ine moieties , end ong it wi th i ts bi o logical act ivi ty an d p otent ia l me chan i sm s o f acti on . With furthe r researc h an d deve lopme nt , thi s c ompou nd holds th e po tential t o becom e one o f th e key m olecu les i n mod ern pharma ceutical sci ence .
577985-27-4 (2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide) 関連製品
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